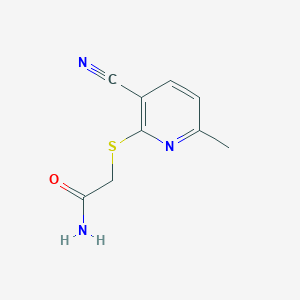

2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC10926263

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3OS |

|---|---|

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C9H9N3OS/c1-6-2-3-7(4-10)9(12-6)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13) |

| Standard InChI Key | HQZZYMJCGOGCSS-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |

| Canonical SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |

Introduction

Structural Features and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide integrates three critical components:

-

Pyridine Ring: A six-membered aromatic ring with nitrogen at the 2-position, substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 6-position.

-

Thioether Linkage: A sulfur atom bridges the pyridine ring and the acetamide moiety, forming a stable C-S-C bond.

-

Acetamide Group: A terminal -NH₂ group attached to a carbonyl (C=O) enhances hydrogen-bonding capacity and solubility in polar solvents.

This combination confers distinct electronic and steric properties. The electron-withdrawing cyano group polarizes the pyridine ring, while the methyl group provides steric bulk, influencing reactivity and intermolecular interactions.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |

| InChI Key | HQZZYMJCGOGCSS-UHFFFAOYSA-N |

| Topological Polar Surface Area | 109 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide follows a modular approach, typically involving:

-

Pyridine Core Functionalization: Introduction of cyano and methyl groups via nucleophilic substitution or condensation reactions.

-

Thioether Formation: Reaction of 2-mercapto-3-cyano-6-methylpyridine with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification: Recrystallization or column chromatography to isolate the product in >95% purity.

Key challenges include minimizing side reactions at the electron-deficient pyridine ring and ensuring regioselectivity during thioether formation. Recent advances in catalytic methods have improved yields by employing phase-transfer catalysts or microwave-assisted synthesis.

Table 2: Synthetic Parameters and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyridine Substitution | KCN, CH₃I, DMF, 80°C | 78 |

| Thioether Coupling | Chloroacetamide, K₂CO₃, EtOH, reflux | 85 |

| Purification | Ethanol/Water Recrystallization | 95 |

Analytical Characterization

Spectroscopic and Spectrometric Profiling

Rigorous characterization ensures structural fidelity and purity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, J = 8 Hz, 1H, pyridine-H), 7.32 (s, 1H, NH₂), 4.25 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).

-

IR (KBr): 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).

-

HRMS (ESI+): m/z 208.0645 [M+H]⁺ (calc. 208.0648).

These data confirm the presence of critical functional groups and molecular integrity.

Table 3: Key Spectroscopic Assignments

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 2.45 (s) | Methyl (-CH₃) |

| IR | 2240 cm⁻¹ | Cyano (-C≡N) |

| Mass Spectrometry | 208.0645 [M+H]⁺ | Molecular Ion |

| Field | Mechanism | Advantage |

|---|---|---|

| Drug Discovery | Kinase inhibition | Modular synthetic route |

| Crop Protection | Enzyme disruption | Stability in acidic soils |

| Organic Electronics | Charge transport facilitation | Sulfur-mediated doping |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume